molecular formula C14H14N2O4 B13740180 2-(3,4-Dimethoxy-phenylamino)-nicotinic acid

2-(3,4-Dimethoxy-phenylamino)-nicotinic acid

Cat. No.: B13740180
M. Wt: 274.27 g/mol
InChI Key: ZPIVKVPVFMKQOD-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenylamino)-nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a nicotinic acid core substituted with a 3,4-dimethoxy-phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenylamino)-nicotinic acid typically involves the reaction of 3,4-dimethoxyaniline with nicotinic acid derivatives under specific conditions. One common method includes the use of coupling reagents such as EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of catalysts like DMAP (4-dimethylaminopyridine) and solvents like anhydrous dichloromethane . The reaction is carried out under nitrogen protection, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenylamino)-nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(3,4-Dimethoxy-phenylamino)-nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenylamino)-nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxy-phenylamino)-nicotinic acid is unique due to its combination of a nicotinic acid core with a 3,4-dimethoxy-phenylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

2-(3,4-dimethoxyanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H14N2O4/c1-19-11-6-5-9(8-12(11)20-2)16-13-10(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)

InChI Key

ZPIVKVPVFMKQOD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C(C=CC=N2)C(=O)O)OC

Origin of Product

United States

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